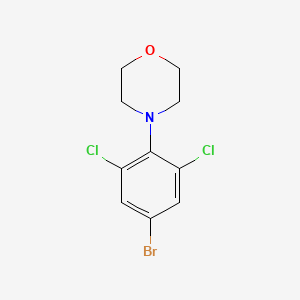
2-(5-Hydroxypyridin-2-YL)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Hydroxypyridin-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anti-fibrotic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxypyridin-2-yl)pyrimidine-5-carboxylic acid typically involves multi-step reactions. One common method includes the Diels-Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate, followed by conversion to the carboxylic acid intermediate through hydrogenation at room temperature . Another method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Hydroxypyridin-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyridine and pyrimidine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Formation of 2-(5-oxopyridin-2-yl)pyrimidine-5-carboxylic acid.
Reduction: Formation of 2-(5-hydroxypyridin-2-yl)pyrimidine-5-methanol.
Substitution: Formation of halogenated derivatives such as 2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-(5-Hydroxypyridin-2-yl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(5-Hydroxypyridin-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid: Similar structure but lacks the hydroxyl group on the pyridine ring.
5-Hydroxypyridine-2-carboxylic acid: Contains a hydroxyl group on the pyridine ring but lacks the pyrimidine ring.
Uniqueness
2-(5-Hydroxypyridin-2-yl)pyrimidine-5-carboxylic acid is unique due to the presence of both pyridine and pyrimidine rings, along with a hydroxyl group on the pyridine ring.
Eigenschaften
Molekularformel |
C10H7N3O3 |
|---|---|
Molekulargewicht |
217.18 g/mol |
IUPAC-Name |
2-(5-hydroxypyridin-2-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H7N3O3/c14-7-1-2-8(11-5-7)9-12-3-6(4-13-9)10(15)16/h1-5,14H,(H,15,16) |
InChI-Schlüssel |
PDQAJJMIEIINJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1O)C2=NC=C(C=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-Fluorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11795662.png)

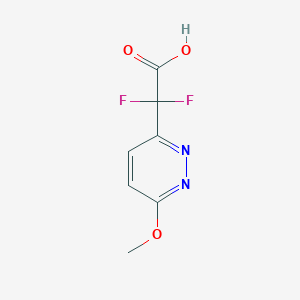
![4-(4-Methoxyphenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11795675.png)
![DI-Tert-butyl 8-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11795680.png)
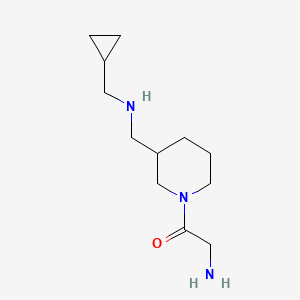

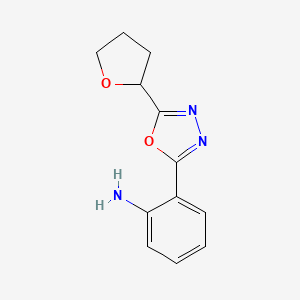
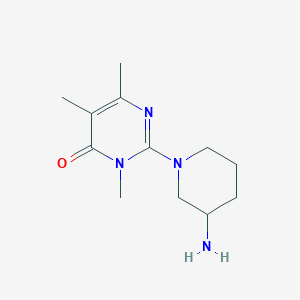
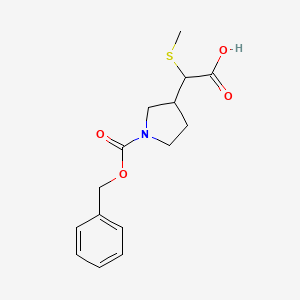


![2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11795735.png)
